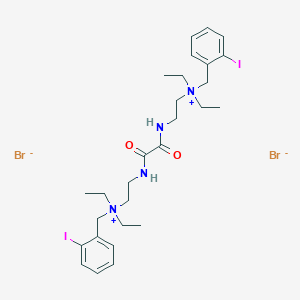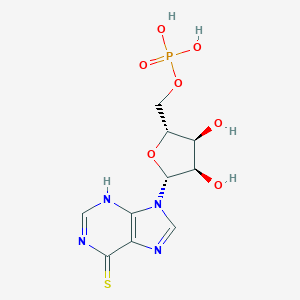
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)-, dibromide, also known as AOBBD, is a chemical compound with potential applications in scientific research. This compound is a quaternary ammonium salt that is synthesized through a multistep process. AOBBD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is not well understood. However, it is believed that the compound works by binding to biological molecules, such as DNA and RNA, and disrupting their function. Additionally, this compound has been shown to have membrane-disrupting properties, which may contribute to its antibacterial and antifungal effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its selectivity for binding to DNA and RNA. This makes it a promising candidate for use in fluorescence-based assays. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. However, one limitation of using this compound in laboratory experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
Zukünftige Richtungen
There are several areas of future research that could be explored with AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential use of this compound in the development of new anticancer agents.
Synthesemethoden
The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE involves a multistep process that begins with the reaction of diethylamine with oxalyl chloride to form diethyl oxalate. Next, this compound is reacted with o-iodobenzyl chloride to form diethyl(o-iodobenzyl)oxalate. The final step involves the reaction of this compound with bis(iminoethylene) dibromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure that the final product is pure and free from impurities.
Wissenschaftliche Forschungsanwendungen
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. This compound has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in fluorescence-based assays. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
106978-54-5 |
|---|---|
Molekularformel |
C28H42Br2I2N4O2 |
Molekulargewicht |
880.3 g/mol |
IUPAC-Name |
2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide |
InChI |
InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H |
InChI-Schlüssel |
KSOXZNGVGGGTMP-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Kanonische SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Synonyme |
(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)








